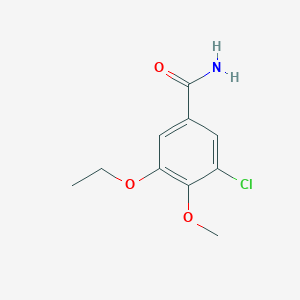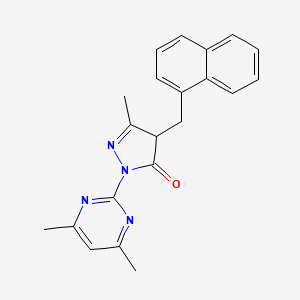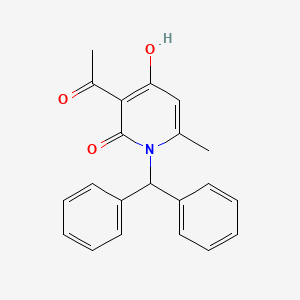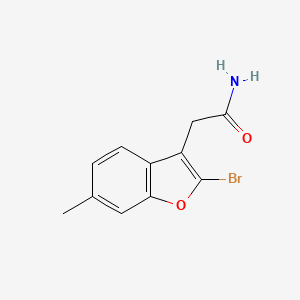![molecular formula C15H11ClN4O2S B4417662 N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4417662.png)
N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, commonly known as CPOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CPOT is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of CPOT is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. CPOT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. CPOT has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
CPOT has been shown to have various biochemical and physiological effects. Studies have shown that CPOT inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPOT has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, CPOT has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPOT in lab experiments is its potential as an anticancer and anti-inflammatory agent. CPOT has been shown to inhibit the growth of cancer cells and reduce inflammation, which may be useful in the development of new drugs. However, one limitation of using CPOT in lab experiments is its potential toxicity. Studies have shown that high doses of CPOT can be toxic to cells, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on CPOT. One direction is to further investigate its mechanism of action, particularly its effects on histone deacetylases and cyclooxygenase-2. Another direction is to study its potential as an anti-aging agent, as it has been shown to have antioxidant properties. Additionally, further research is needed to determine the safety and efficacy of CPOT in animal models and human clinical trials. Overall, CPOT has the potential to be a valuable tool in drug development and scientific research.
Aplicaciones Científicas De Investigación
CPOT has been studied for its potential applications in drug development, particularly as an anticancer agent. Studies have shown that CPOT inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPOT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPOT has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-10-4-6-11(7-5-10)18-13(21)9-23-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWDPPKCEHWPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417595.png)
![N-[2-(aminocarbonyl)phenyl]-2-(1-piperidinyl)nicotinamide](/img/structure/B4417600.png)
![3-{[2-(allyloxy)-3-ethoxybenzyl]amino}-1-propanol hydrochloride](/img/structure/B4417617.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4417641.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4417649.png)

![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4417666.png)
![ethyl [1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417667.png)
![2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4417676.png)

![3-[3-(1-azepanyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4417687.png)
![ethyl 4-{2,5-dioxo-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate](/img/structure/B4417693.png)